molecular formula C9H10N2O3S2 B2850249 N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide CAS No. 24962-47-8

N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2850249
CAS No.: 24962-47-8
M. Wt: 258.31
InChI Key: JELYMISDBZFUDT-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide: is a chemical compound with the molecular formula C9H10N2O3S2 and a molecular weight of 258.32 g/mol It is characterized by the presence of a benzoxazole ring substituted with a dimethylamino group, a sulfanyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions, where a suitable thiol reagent is used.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzoxazole derivatives.

Scientific Research Applications

N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide has several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of certain enzymes or as a probe for studying biological pathways.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: By binding to the active site or allosteric site of the enzyme, thereby preventing its activity.

    Modulating Biological Pathways: By interacting with receptors or signaling molecules, leading to changes in cellular processes.

Comparison with Similar Compounds

N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can be compared with other similar compounds, such as:

    Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups but different aromatic rings.

    Thioether Compounds: Compounds with sulfanyl groups but different core structures.

Unique Features

    Combination of Functional Groups: The presence of both sulfanyl and sulfonamide groups in the same molecule is relatively unique.

    Potential for Diverse Reactions: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.

Properties

IUPAC Name

N,N-dimethyl-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S2/c1-11(2)16(12,13)6-3-4-8-7(5-6)10-9(15)14-8/h3-5H,1-2H3,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELYMISDBZFUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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